molecular formula C14H13ClF3N3 B12864148 4-Chloro-2-(piperazin-1-YL)-6-(trifluoromethyl)quinoline CAS No. 885270-52-0

4-Chloro-2-(piperazin-1-YL)-6-(trifluoromethyl)quinoline

Cat. No.: B12864148
CAS No.: 885270-52-0
M. Wt: 315.72 g/mol
InChI Key: DXUNVBWEXDUVSF-UHFFFAOYSA-N
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Description

4-Chloro-2-(piperazin-1-YL)-6-(trifluoromethyl)quinoline: is a heterocyclic compound that features a quinoline core substituted with a chloro group at the 4-position, a piperazine ring at the 2-position, and a trifluoromethyl group at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(piperazin-1-YL)-6-(trifluoromethyl)quinoline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-chloro-6-(trifluoromethyl)quinoline.

    Nucleophilic Substitution: The key step involves the nucleophilic substitution of the chlorine atom at the 2-position with piperazine. This reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (100-120°C).

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to enhance reaction efficiency and control. The use of automated purification systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the quinoline ring, potentially reducing the double bonds or the nitro groups if present.

    Substitution: The chloro and trifluoromethyl groups can participate in various substitution reactions, including nucleophilic aromatic substitution (SNAr).

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).

    Substitution: Bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-Chloro-2-(piperazin-1-YL)-6-(trifluoromethyl)quinoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound is investigated for its potential as an antimicrobial agent. Its ability to interact with bacterial DNA and enzymes makes it a candidate for developing new antibiotics.

Medicine

In medicinal chemistry, this compound is studied for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent.

Industry

Industrially, this compound can be used in the development of agrochemicals and dyes. Its stability and reactivity make it suitable for various applications in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(piperazin-1-YL)-6-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. In antimicrobial applications, it binds to bacterial DNA gyrase, inhibiting DNA replication and transcription. In anti-inflammatory applications, it modulates the activity of enzymes involved in the inflammatory response, such as cyclooxygenase (COX).

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-(piperazin-1-YL)pyrimidine: Similar in structure but with a pyrimidine core instead of quinoline.

    6-(Trifluoromethyl)quinoline: Lacks the piperazine substitution.

    4-Chloroquinoline: Lacks both the piperazine and trifluoromethyl groups.

Uniqueness

4-Chloro-2-(piperazin-1-YL)-6-(trifluoromethyl)quinoline is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the piperazine ring increases its solubility and ability to interact with biological targets.

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential for significant advancements in chemistry, biology, medicine, and industry.

Properties

CAS No.

885270-52-0

Molecular Formula

C14H13ClF3N3

Molecular Weight

315.72 g/mol

IUPAC Name

4-chloro-2-piperazin-1-yl-6-(trifluoromethyl)quinoline

InChI

InChI=1S/C14H13ClF3N3/c15-11-8-13(21-5-3-19-4-6-21)20-12-2-1-9(7-10(11)12)14(16,17)18/h1-2,7-8,19H,3-6H2

InChI Key

DXUNVBWEXDUVSF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC3=C(C=C(C=C3)C(F)(F)F)C(=C2)Cl

Origin of Product

United States

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